Edotreotide yttrium Y-90 is a radiopharmaceutical compound primarily utilized in targeted radionuclide therapy for neuroendocrine tumors. This compound combines the somatostatin analogue, Tyr3-octreotide, with the radioactive isotope yttrium-90, enhancing its ability to selectively bind to somatostatin receptors present on tumor cells. The compound is classified as a small molecule and is currently investigational, indicating ongoing research into its efficacy and safety in clinical settings .
The synthesis of Edotreotide yttrium Y-90 involves conjugating the peptide Tyr3-octreotide with a chelator, typically 1,4,7,10-tetraazacyclododecane-N,N,N',N'-tetraacetic acid (DOTA), which facilitates the binding of yttrium-90. The process generally follows these steps:
The molecular formula of Edotreotide yttrium Y-90 is , with an average molecular weight of approximately 1508.53 g/mol. The structure consists of a complex arrangement featuring:
The detailed molecular structure can be represented by its SMILES notation, which encodes the arrangement of atoms and bonds in the molecule .
Edotreotide yttrium Y-90 participates in several key chemical reactions:
The mechanism by which Edotreotide yttrium Y-90 exerts its therapeutic effects involves several steps:
Edotreotide yttrium Y-90 exhibits several notable physical and chemical properties:
Edotreotide yttrium Y-90 is primarily used in scientific and clinical applications for treating neuroendocrine tumors that express somatostatin receptors. Its applications include:
The synthesis of Edotreotide Yttrium Y-90 (⁹⁰Y-edotreotide) relies on precise coordination chemistry between the β⁻-emitting radioisotope yttrium-90 and the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the somatostatin analogue edotreotide. Radiolabeling is typically performed under mild acidic conditions (pH 3.5–4.0) at elevated temperatures (75–95°C) for 15–30 minutes [1] [9]. The edotreotide peptide backbone features a tyrosine residue at position 3 (replacing phenylalanine in octreotide), enhancing receptor affinity while providing a conjugation site for DOTA. Critical reaction parameters include:
DOTA forms exceptionally stable octadentate complexes with Y³⁺ ions, with a formation constant (log Kₘₗ) of 24.1 for Y³⁺-DOTA. Chelation efficiency exceeds 98% when reaction parameters are optimized, as verified by radio-TLC and HPLC [6] [8]. Key advancements include:
Table 1: Comparative Stability of Yttrium-90 Chelators
Chelator | Structure | Log K (Y³⁺) | Dissociation Rate (%/day) |
---|---|---|---|
DOTA | Macrocyclic | 24.1 | <0.1 |
DTPA | Linear | 22.5 | 2.8 |
NOTA | Triazacyclic | 14.6 | 1.5 |
Data derived from preclinical coordination studies [6] [8]
Yttrium-90 (t₁/₂ = 64.1 hours) is sourced from strontium-90 (t₁/₂ = 28.8 years) via a chromatographic generator system. Strontium-90 adsorbed on a resin column decays to ⁹⁰Y, which is eluted as ⁹⁰YCl₃ in 0.05M HCl. Critical quality parameters include:
Removal of ⁹⁰Sr impurities is critical due to its long half-life and bone-seeking tendency. Efficient separation employs:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7